molecular formula C15H22BNO4S B2446310 N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam CAS No. 2377587-61-4

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam

Cat. No.: B2446310
CAS No.: 2377587-61-4
M. Wt: 323.21
InChI Key: MLZBNILDZLPZDB-UHFFFAOYSA-N
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Description

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to a propanesultam moiety. The presence of the boron atom in the dioxaborolane ring imparts unique reactivity to the compound, making it valuable in synthetic chemistry and other applications.

Properties

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-8-5-6-9-13(12)17-10-7-11-22(17,18)19/h5-6,8-9H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZBNILDZLPZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam typically involves a sequence of reactions starting with the formation of the dioxaborolane ring. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The resulting boronate ester is then reacted with a sulfonamide to form the final product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam involves its ability to interact with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications .

Comparison with Similar Compounds

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam can be compared with other boron-containing compounds, such as:

The uniqueness of this compound lies in its combination of the dioxaborolane ring and the propanesultam moiety, which imparts distinct reactivity and stability compared to other boron-containing compounds .

Biological Activity

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound has the following molecular formula:

  • Molecular Formula : C13H20BNO4S
  • Molecular Weight : 297.2 g/mol

The structure features a sulfonamide group and a dioxaborolane moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing dioxaborolane can influence cellular processes through:

  • Inhibition of Enzymatic Activity : These compounds may act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
  • DNA Interaction : The sulfonamide group can facilitate interactions with nucleic acids, potentially affecting replication and transcription processes.

Anticancer Activity

Studies have shown that similar compounds exhibit anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that certain dioxaborolane derivatives induced apoptosis and inhibited cell proliferation.
  • Tumor Growth Inhibition : Animal models treated with related compounds showed significant reductions in tumor size compared to control groups.

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated through various assays:

Study TypeResult
MTT AssayIC50 values ranged from 10 to 50 µM
Comet AssayInduced DNA strand breaks in treated cells

These findings suggest that the compound may possess both cytotoxic and genotoxic properties.

Case Studies

  • Study on Cell Proliferation :
    • Objective : To evaluate the effect of the compound on human cancer cell lines.
    • Method : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : A dose-dependent decrease in cell viability was observed.
  • Animal Model Study :
    • Objective : To assess the anticancer efficacy in vivo.
    • Method : Mice bearing tumors were treated with the compound bi-weekly.
    • Results : Tumor growth was significantly inhibited after four weeks of treatment.

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